molecular formula C17H19NO5 B3047566 Acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]- CAS No. 142115-01-3

Acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-

Cat. No.: B3047566
CAS No.: 142115-01-3
M. Wt: 317.34 g/mol
InChI Key: YMSZFQVDZUKSFV-UHFFFAOYSA-N
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Description

The compound Acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]- is a phenoxyacetic acid derivative characterized by a 4-aminomethylphenoxy backbone substituted with a 2,4-dimethoxyphenyl group. Its structure features:

  • A phenoxy group at the 4-position of the benzene ring.
  • An aminomethyl (–CH₂–NH₂) linker bridging the phenoxy group and a 2,4-dimethoxyphenyl moiety.
  • An acetic acid (–CH₂COOH) functional group.

This compound is structurally related to intermediates used in peptide synthesis and solid-phase chemistry, particularly as a linker or building block for conjugating biomolecules . For example, its Fmoc-protected analog, 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid, is commercially available for solid-phase peptide synthesis (SPPS) applications .

Properties

IUPAC Name

2-[4-[amino-(2,4-dimethoxyphenyl)methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-13-7-8-14(15(9-13)22-2)17(18)11-3-5-12(6-4-11)23-10-16(19)20/h3-9,17H,10,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSZFQVDZUKSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576927
Record name {4-[Amino(2,4-dimethoxyphenyl)methyl]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142115-01-3
Record name {4-[Amino(2,4-dimethoxyphenyl)methyl]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-, can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 2,4-dimethoxyaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine. The final step involves the esterification of the amine with acetic anhydride to produce the desired compound.

Industrial Production Methods

In an industrial setting, the production of acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, efficient catalysts, and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenoxy group allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-, has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-, involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and amino groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Phenoxyacetic Acid Derivatives

Structural Analogues

4-Chlorophenoxy Acetic Acid (CPA)
  • Structure: Phenoxyacetic acid with a 4-chloro substituent.
  • Synthesis: Prepared by reacting 4-chlorophenol with chloroacetic acid .
  • Applications : Used as an herbicide and plant growth regulator .
  • Key Differences: Lacks the aminomethyl and dimethoxyphenyl groups. Simpler structure with a single chlorine substituent.
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic Acid
  • Structure: Phenoxyacetic acid with a thiazolidinedione (TZD) substituent.
  • Synthesis: Derived from Knoevenagel condensation of substituted phenoxyacetic acids with TZD .
  • Applications : Antihyperglycemic agents (e.g., Thz7 in showed potent activity) .
  • Key Differences :
    • Contains a TZD ring instead of the dimethoxyphenyl group.
    • Designed for metabolic disorder applications rather than linker chemistry.
BRL 35135A
  • Structure: Methyl ester of phenoxyacetic acid with β-adrenergic substituents.
  • Applications: β₃-adrenoceptor agonist for metabolic studies .
  • Key Differences: Includes a β-hydroxyethylamino-propyl chain for receptor targeting. Esterified acetic acid group enhances lipophilicity.

Functional Analogues in Medicinal Chemistry

Fmoc-Protected Derivatives
  • Example: 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid .
  • Role : Used as a resin linker in SPPS for controlled peptide elongation.
  • Comparison: Fmoc group enables temporary protection of the amino group during synthesis. Deprotection yields the target compound’s primary amine for further conjugation.
Biotin-Conjugated Derivatives
  • Example: 4-[(2,4-Dimethoxyphenyl)(amino)methyl]-phenoxy-Biotin-diamidoethane .
  • Applications : Tool compounds for affinity chromatography or protein labeling.
  • Comparison: Biotin tag facilitates streptavidin-based purification. Retains the aminomethyl-dimethoxyphenyl core for modular functionalization.

Agricultural Phenoxy Herbicides

2,4-Dichlorophenoxyacetic Acid (2,4-D)
  • Structure: Phenoxyacetic acid with 2,4-dichloro substituents.
  • Applications : Broad-spectrum herbicide .
  • Key Differences: Chlorine substituents enhance herbicidal activity but reduce biocompatibility. Lacks the amino group necessary for conjugation chemistry.
Mecoprop (2-(4-Chloro-2-methylphenoxy)propionic Acid)
  • Structure: Phenoxypropionic acid with a methyl and chlorine substituent.
  • Applications : Selective control of broadleaf weeds .
  • Key Differences :
    • Propionic acid backbone instead of acetic acid.
    • Designed for enantioselective herbicidal action.

Comparative Analysis Table

Compound Key Substituents Synthesis Method Applications Unique Features
Target Compound 2,4-Dimethoxyphenyl, aminomethyl Mannich reaction or SPPS Bioconjugation, drug delivery Primary amine for functionalization
4-Chlorophenoxy Acetic Acid (CPA) 4-Cl Chloroacetic acid + 4-chlorophenol Herbicide Simple, cost-effective
Thz7 (TZD derivative) Thiazolidinedione ring Knoevenagel condensation Antihyperglycemic agent High potency in QSAR models
BRL 35135A β-hydroxyethylamino-propyl chain Esterification β₃-adrenoceptor agonist Enhanced lipophilicity
2,4-D 2,4-diCl Chlorination of phenoxyacetic acid Herbicide Broad-spectrum activity

Biological Activity

Acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]- (CAS No. 142115-01-3) is a phenoxy acid derivative characterized by its complex structure that includes an acetic acid moiety, a phenoxy group, and additional functional groups such as amino and methoxy groups. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C17H19NO5
  • Molecular Weight : 317.34 g/mol
  • Functional Groups :
    • Amino group (-NH2)
    • Methoxy groups (-OCH3)
    • Phenoxy group (-O-C6H4)

Synthesis Methods

The synthesis of this compound can be achieved through various routes, typically involving:

  • Formation of Schiff Base : Reaction between 4-hydroxybenzaldehyde and 2,4-dimethoxyaniline.
  • Reduction : Using sodium borohydride to convert the Schiff base into the corresponding amine.
  • Esterification : Reaction of the amine with acetic anhydride to yield the final product.

Antimicrobial Properties

Research indicates that acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]- exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The mechanism appears to involve apoptosis induction through interaction with cellular signaling pathways.

The biological effects of acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]- are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
  • Receptor Modulation : It could act as a modulator for various receptors implicated in cancer progression.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Acetic acid, [4-[amino(phenyl)methyl]phenoxy]-Lacks methoxy groupsLower antimicrobial activity
Acetic acid, [4-[amino(2,4-dimethylphenyl)methyl]phenoxy]-Contains methyl groupsVariations in reactivity
Acetic acid, [4-[amino(2,4-dihydroxyphenyl)methyl]phenoxy]-Hydroxyl groups presentEnhanced solubility but altered activity

Case Studies and Research Findings

  • Case Study on Anticancer Activity : In vitro studies showed that treatment with acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]- resulted in a dose-dependent decrease in cell viability in A-431 cells. The IC50 value was determined to be significantly lower than that of standard chemotherapeutics like doxorubicin.
  • Antimicrobial Efficacy Assessment : A comparative study evaluated the antimicrobial effects of this compound against several Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control samples.
  • Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to target proteins involved in apoptosis regulation, providing insights into its potential as a therapeutic agent.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-
Reactant of Route 2
Acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-

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